tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate
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Overview
Description
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate is a chemical compound with the molecular formula C15H16FNO3 and a molecular weight of 277.29 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate typically involves the reaction of 6-fluoro-4-hydroxynaphthalene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity. Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale .
Chemical Reactions Analysis
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Scientific Research Applications
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-ethynylphenyl)carbamate: This compound has a similar structure but with an ethynyl group instead of a fluoro group.
tert-Butyl (6-chloro-4-hydroxynaphthalen-2-yl)carbamate: This compound has a chloro group instead of a fluoro group, which may result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions .
Properties
Molecular Formula |
C15H16FNO3 |
---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-4-hydroxynaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H16FNO3/c1-15(2,3)20-14(19)17-11-6-9-4-5-10(16)7-12(9)13(18)8-11/h4-8,18H,1-3H3,(H,17,19) |
InChI Key |
SZILXXORLYGFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C=C(C=CC2=C1)F)O |
Origin of Product |
United States |
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